3-(2-aminoetil)-1H-indol-5-ol; 2-amino-3-metil-4H-imidazol-5-ona; ácido sulfúrico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

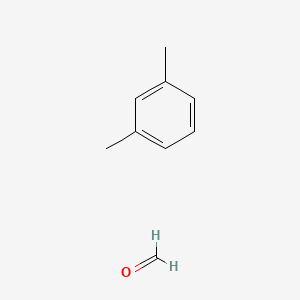

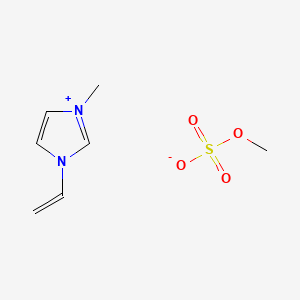

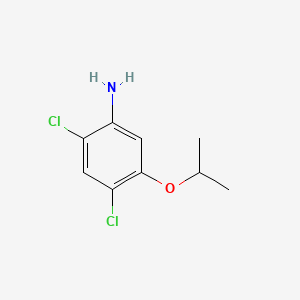

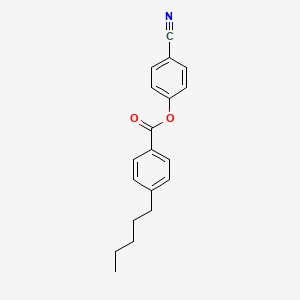

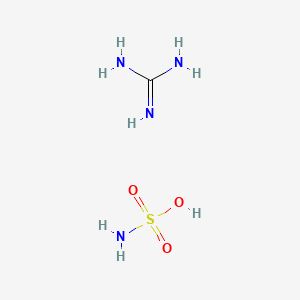

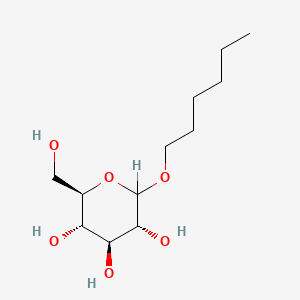

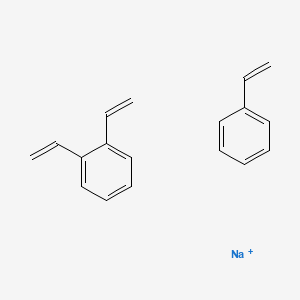

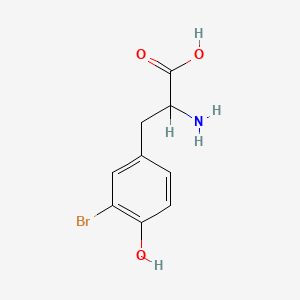

3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

3-(2-aminoetil)-1H-indol-5-ol (Triptamina)

- Investigación de neurotransmisores: La triptamina es estructuralmente similar a la serotonina y la melatonina, jugando un papel crucial en los estados conductuales y fisiológicos en los humanos .

2-amino-3-metil-4H-imidazol-5-ona

- Potencial terapéutico: Los compuestos que contienen imidazol se han sintetizado para la actividad antitubercular y otras aplicaciones biológicas .

- Síntesis de moléculas funcionales: Estos heterociclos son componentes clave en aplicaciones cotidianas y síntesis de productos naturales .

Ácido sulfúrico (H2SO4)

- Aplicaciones industriales: Se utiliza en baterías de plomo-ácido, como agente de limpieza, en el procesamiento de minerales, la fabricación de fertilizantes, el refinado de petróleo y el tratamiento de aguas residuales .

- Síntesis química: Desempeña un papel significativo en la síntesis de diversos productos químicos debido a su reactividad con los compuestos orgánicos .

- Producción de energía renovable: Participa en procesos termoquímicos para la producción de hidrógeno a través de la división del agua .

Mecanismo De Acción

Target of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound is a derivative of psilocin and has been found to target the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The Serotonin Receptor plays a crucial role in transmitting signals in the brain and contributes to feelings of well-being and happiness .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets .

Sulfuric Acid: As a strong acid, sulfuric acid does not have a specific biological target. Instead, it can cause protein denaturation and cell membrane disruption upon contact.

Mode of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound acts as an agonist at the 5-HT2A receptor, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including changes in perception and mood .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives are known to interact with various biological targets, leading to a range of potential effects .

Sulfuric Acid: Sulfuric acid acts by donating protons (H+ ions), which can disrupt biological molecules and structures, leading to cell damage or death.

Biochemical Pathways

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can affect various biochemical pathways. For example, it can influence the release of neurotransmitters, modulate neural plasticity, and impact mood and perception .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it is likely that multiple pathways could be affected .

Sulfuric Acid: As a strong acid, sulfuric acid does not specifically interact with biochemical pathways. Instead, it can cause widespread damage to biological structures.

Result of Action

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can lead to changes in mood and perception, potentially providing therapeutic benefits for conditions like depression .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it could have various effects depending on the specific context .

Análisis Bioquímico

Biochemical Properties

3-(2-aminoethyl)-1H-indol-5-ol is a compound that has been studied for its role in carbohydrate analysis . It has been found to interact with various biomolecules, including N-glycans from model glycoproteins .

2-amino-3-methyl-4H-imidazol-5-one is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . It has been found to interact with a variety of biomolecules, including carbohydrates .

Sulfuric acid plays a crucial role in the phenol-sulfuric acid method for total carbohydrates . This method detects virtually all classes of carbohydrates, including mono-, di-, oligo-, and polysaccharides .

Cellular Effects

The cellular effects of these compounds are largely dependent on their interactions with various biomolecules. For instance, 3-(2-aminoethyl)-1H-indol-5-ol has been found to interact with N-glycans from model glycoproteins, influencing their function .

Molecular Mechanism

The molecular mechanisms of these compounds are complex and varied. For instance, 3-(2-aminoethyl)-1H-indol-5-ol interacts with N-glycans from model glycoproteins, influencing their function .

Propiedades

Número CAS |

971-74-4 |

|---|---|

Fórmula molecular |

C14H21N5O6S |

Peso molecular |

387.41 g/mol |

Nombre IUPAC |

3-(2-aminoethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |

Clave InChI |

WFZKRNIMSVDNBU-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |

SMILES canónico |

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.